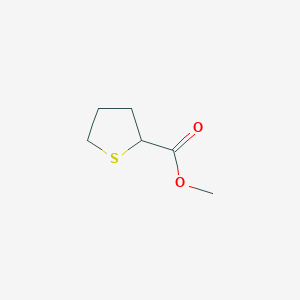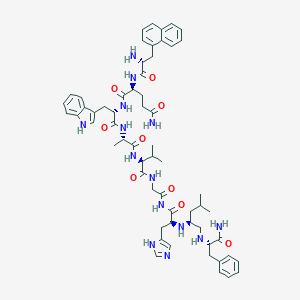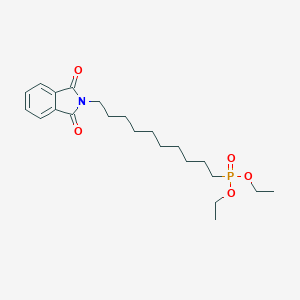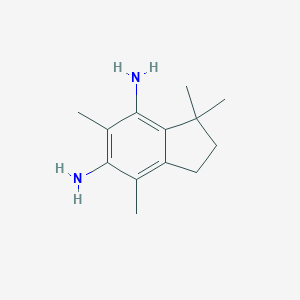
1,1,4,6-Tetramethyl-5,7-diaminoindan
Descripción general
Descripción
1,1,4,6-Tetramethyl-5,7-diaminoindan, also known as TAIDA, is a novel psychoactive substance that has gained attention in recent years for its potential therapeutic applications in the treatment of various mental health disorders. TAIDA belongs to the family of indanes, which are bicyclic organic compounds that possess a unique chemical structure.
Mecanismo De Acción
The exact mechanism of action of 1,1,4,6-Tetramethyl-5,7-diaminoindan is not fully understood, but it is thought to act as a dopamine reuptake inhibitor and a serotonin receptor agonist. These effects may contribute to its potential therapeutic applications in the treatment of depression and other mental health disorders.
Biochemical and Physiological Effects:
1,1,4,6-Tetramethyl-5,7-diaminoindan has been shown to have several biochemical and physiological effects. In addition to its potential antidepressant and neurotrophic effects, it has also been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been shown to increase the activity of several enzymes, including monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1,1,4,6-Tetramethyl-5,7-diaminoindan is that it is relatively easy to synthesize, which makes it a useful tool for scientific research. However, one of the limitations of 1,1,4,6-Tetramethyl-5,7-diaminoindan is that it is a novel psychoactive substance, which means that its long-term effects on human health are not fully understood. Therefore, caution should be exercised when conducting experiments with 1,1,4,6-Tetramethyl-5,7-diaminoindan.
Direcciones Futuras
There are several future directions for research on 1,1,4,6-Tetramethyl-5,7-diaminoindan. One area of research could focus on its potential therapeutic applications in the treatment of depression and other mental health disorders. Another area of research could focus on its potential neurotrophic effects and its ability to promote the growth and survival of neurons. Additionally, further research could be conducted to explore the long-term effects of 1,1,4,6-Tetramethyl-5,7-diaminoindan on human health and its potential for abuse.
Aplicaciones Científicas De Investigación
1,1,4,6-Tetramethyl-5,7-diaminoindan has been the subject of several scientific studies that have explored its potential therapeutic applications. One study investigated the effects of 1,1,4,6-Tetramethyl-5,7-diaminoindan on the behavior of rats in a forced swim test, which is commonly used to assess depression-like behavior. The results of this study showed that 1,1,4,6-Tetramethyl-5,7-diaminoindan significantly reduced immobility time in rats, suggesting that it may have antidepressant properties. Another study investigated the effects of 1,1,4,6-Tetramethyl-5,7-diaminoindan on the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. The results of this study showed that 1,1,4,6-Tetramethyl-5,7-diaminoindan significantly increased the expression of BDNF in rat hippocampal neurons, suggesting that it may have neurotrophic effects.
Propiedades
Número CAS |
122368-11-0 |
|---|---|
Nombre del producto |
1,1,4,6-Tetramethyl-5,7-diaminoindan |
Fórmula molecular |
C13H20N2 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
3,3,5,7-tetramethyl-1,2-dihydroindene-4,6-diamine |
InChI |
InChI=1S/C13H20N2/c1-7-9-5-6-13(3,4)10(9)12(15)8(2)11(7)14/h5-6,14-15H2,1-4H3 |
Clave InChI |
DJVHKFDSSGNFNK-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C(=C1N)C)N)(C)C |
SMILES canónico |
CC1=C2CCC(C2=C(C(=C1N)C)N)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

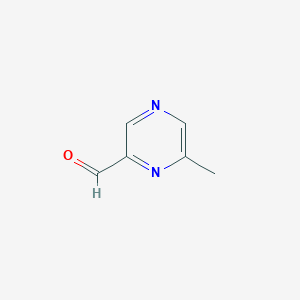

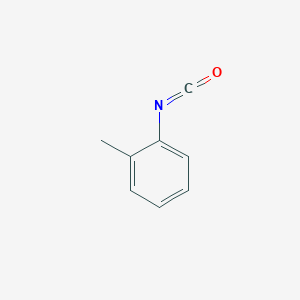

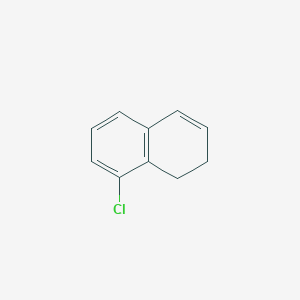

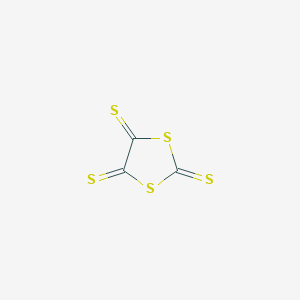
![5'-Deoxy-5'-[(3-hydrazinopropyl)methylamino]adenosine](/img/structure/B37828.png)
